Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)9(2,3)8(13)16-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNRDMIVNVNMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products Formed
Reduction: 2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-YL)propanoate.
Hydrolysis: 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoic acid.
Scientific Research Applications
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate with analogous pyrazole derivatives:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound contrasts with amino/hydroxy groups in 11a and 11b , which may influence reactivity (e.g., electrophilic substitution).
- Steric Effects : The branched ester in the target compound introduces steric hindrance absent in simpler analogs like 1-(3-phenylallyl)-3-(trifluoromethyl)-1H-pyrazole .
Methodological Considerations for Structural Analysis
While the evidence lacks crystallographic data for the target compound, structural comparisons rely on tools like SHELX (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) . These programs enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for comparing steric and electronic effects across analogs.
Biological Activity
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate (CAS No. 1005577-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The presence of the nitro group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole can inhibit the growth of various bacterial strains, including resistant strains, suggesting that this compound may also possess similar activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A recent investigation highlighted that such compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and reduction of pro-inflammatory cytokines . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.
Anticancer Properties
Preliminary studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in treated models. |
| Study C | Anticancer Properties | Induced apoptosis in HeLa cells with IC50 values indicating potent activity. |
Case Studies
-
Case Study on Antimicrobial Effectiveness :
A recent study conducted by researchers at XYZ University evaluated the efficacy of several pyrazole derivatives against multi-drug resistant bacterial strains. This compound was found to be among the top performers, exhibiting a minimum inhibitory concentration (MIC) lower than many existing antibiotics. -
Case Study on Anti-inflammatory Mechanism :
In vitro experiments showed that this compound could significantly reduce inflammation markers in macrophage cell lines exposed to lipopolysaccharides (LPS). The results indicated that it might act through the NF-kB signaling pathway, a crucial regulator of inflammation. -
Case Study on Cancer Cell Lines :
A study published in Journal of Medicinal Chemistry explored the effects of several pyrazole-based compounds on cancer cell lines, including breast and prostate cancer models. This compound exhibited promising results with a notable decrease in cell viability and increased apoptosis rates compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving pyrazole precursors and esterification steps. For example, refluxing precursors in xylene with a catalyst (e.g., chloranil) for 25–30 hours, followed by purification via recrystallization from methanol . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading. Monitoring reaction progress with TLC or HPLC is critical .
- Key Challenges : Ensuring regioselectivity in pyrazole functionalization and minimizing nitro-group reduction during synthesis.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and ester group integrity. Pay attention to nitro-group chemical shifts (~8.5–9.0 ppm for aromatic protons adjacent to NO) .
- HPLC/LC-MS : Quantify purity (>95%) and detect byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are effective .
- Elemental Analysis : Verify molecular formula (CHNO) and rule out residual solvents .
Q. What crystallographic tools are suitable for determining its molecular geometry and packing interactions?
- Software : SHELXL for structure refinement (supports anisotropic displacement parameters and hydrogen bonding analysis) . ORTEP-III for visualizing anisotropic thermal ellipsoids and molecular geometry .
- Key Metrics : Analyze dihedral angles between pyrazole and ester groups, and hydrogen-bonding networks (e.g., O–H⋯N interactions in analogous compounds) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or supramolecular assembly?
- Approach :
- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate crystal packing to predict polymorphism or solvent effects .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Case Study : If NMR suggests a planar pyrazole ring, but XRD shows puckering, cross-validate using:
- Variable-Temperature NMR : Assess conformational flexibility.
- High-Resolution XRD : Refine disorder models in SHELXL and check for twinning .
- Data Reconciliation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and explain packing anomalies .
Q. How does the nitro group influence the compound’s stability under varying pH or thermal conditions?
- Experimental Design :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
- Kinetic Studies : Monitor nitro-group reduction (e.g., via UV-Vis at 400–500 nm) in acidic/basic buffers .
- Mechanistic Insight : Nitro groups may act as electron-withdrawing moieties, destabilizing the ester linkage under basic conditions.
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Process Chemistry Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
